molecular formula C18H16ClNO3 B5022775 ethyl 3-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoate

ethyl 3-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoate

Cat. No.: B5022775
M. Wt: 329.8 g/mol
InChI Key: CGXPUJQTSDOQND-ZHACJKMWSA-N
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Description

Ethyl 3-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone react in the presence of a base to form an α,β-unsaturated carbonyl compound. In this case, 4-chlorobenzaldehyde and ethyl 3-aminobenzoate are used as starting materials. The reaction is carried out in an ethanolic solution with a base such as potassium hydroxide, and the mixture is stirred for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The α,β-unsaturated carbonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

ethyl 3-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-2-23-18(22)14-4-3-5-16(12-14)20-11-10-17(21)13-6-8-15(19)9-7-13/h3-12,20H,2H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXPUJQTSDOQND-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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